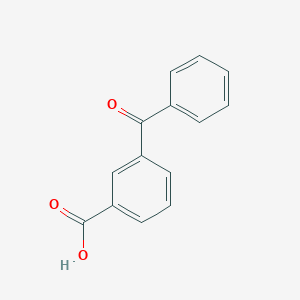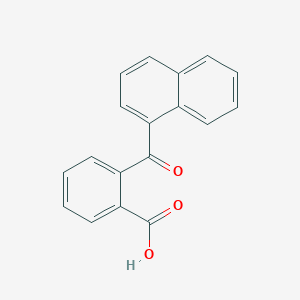
(-)-Neoavarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Neoavarone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of isoflavones, which are naturally occurring compounds found in plants, particularly in legumes like soybeans. Isoflavones are known for their estrogenic activity and have been studied for their potential health benefits, including their role in reducing the risk of certain cancers and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Neoavarone typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound. This method is preferred due to its accuracy and efficiency in isolating small molecules from complex mixtures . The synthetic route generally includes the following steps:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often derived from natural sources like soybeans.
Reaction Conditions: The reaction conditions for synthesizing this compound include maintaining a controlled temperature and pH to ensure the stability of the compound. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification systems to handle the increased volume of starting materials and products. The industrial production process also emphasizes cost-effectiveness and sustainability, ensuring that the methods used are environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
(-)-Neoavarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(-)-Neoavarone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (-)-Neoavarone involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its estrogenic activity, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function, contributing to its potential health benefits . Additionally, this compound has antioxidant properties, scavenging free radicals and reducing oxidative stress, which may contribute to its protective effects against chronic diseases .
Comparison with Similar Compounds
(-)-Neoavarone is similar to other isoflavones, such as genistein, daidzein, and glycitein, which are also found in soybeans and other legumes For example, while genistein and daidzein are well-known for their estrogenic activity, this compound may have different binding affinities and effects on estrogen receptors . Additionally, this compound’s antioxidant properties may differ from those of other isoflavones, leading to unique health benefits and applications .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research, with promising implications for health and disease prevention. As research continues, this compound may become an important tool in the development of new therapies and products, contributing to advancements in various fields.
Properties
CAS No. |
129445-46-1 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |
InChI Key |
NXIFNLNXFPAWTO-LWILDLIXSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)







